molecular formula C10H20CaO7 B14036797 Calcium 3-hydroxy-3-methylbutyrate monohydrate

Calcium 3-hydroxy-3-methylbutyrate monohydrate

Cat. No.: B14036797
M. Wt: 292.34 g/mol
InChI Key: XQNZKXFIIRXMQI-UHFFFAOYSA-L
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Description

Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) is the calcium salt of β-hydroxy β-methylbutyrate (HMB), a natural metabolite of the branched-chain amino acid L-leucine . With the molecular formula C10H18CaO6 and a molecular weight of 274.33 g/mol (anhydrous basis), it is typically supplied as a white to almost white powder or crystal . This compound is of significant interest in biochemical and physiological research, particularly in studies concerning protein metabolism and skeletal muscle. The primary mechanism of action for HMB is multi-faceted. It is understood to reduce muscle protein breakdown by suppressing the ubiquitin-proteasome proteolytic pathway . Concurrently, it stimulates muscle protein synthesis through the activation of the mTOR kinase signaling pathway . Furthermore, HMB serves as a precursor for the synthesis of cholesterol in the cytosol of cells, which is critical for maintaining cell membrane integrity and stability, especially under conditions of physiological stress . The main research applications for this compound include investigations into muscle wasting conditions (e.g., cancer cachexia and age-related sarcopenia), the ergogenic effects of nutritional supplements on exercise performance and recovery, and the metabolic pathways of amino acids, specifically the role of leucine and its metabolites . Studies in older adults have explored its potential, often in conjunction with resistance exercise or other nutrients, to support the maintenance of lean body mass and muscle strength . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H20CaO7

Molecular Weight

292.34 g/mol

IUPAC Name

calcium;3-hydroxy-3-methylbutanoate;hydrate

InChI

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2

InChI Key

XQNZKXFIIRXMQI-UHFFFAOYSA-L

Canonical SMILES

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Haloform Reaction Method Using 4-Hydroxy-4-Methyl-2-Pentanone

Overview:
This classical method involves the oxidation of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) to 3-hydroxy-3-methylbutyric acid (HMB) via a haloform reaction, followed by neutralization with calcium hydroxide to form the calcium salt.

Key Steps:

  • Reflux 4-hydroxy-4-methyl-2-pentanone with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) in 1,4-dioxane solvent.
  • The haloform reaction generates HMB.
  • Neutralize the resulting acid with calcium hydroxide (Ca(OH)2) to yield calcium 3-hydroxy-3-methylbutyrate.
  • Isolate the product by extraction, filtration, washing, and drying.

Reaction Conditions and Notes:

Parameter Details
Solvent 1,4-Dioxane
Reagents NaClO, NaOH, Ca(OH)2
Temperature Reflux conditions
Reaction Time Extended (up to 136 hours reported in some methods)
Yield Moderate, molar conversion ~0.5 mol HMB/mol MBA
Drawbacks High dilution due to NaClO instability; formation of chloroform (carcinogenic) as byproduct; pH sensitivity

Advantages:

  • Established and straightforward chemistry.

Disadvantages:

  • Use of hypochlorite leads to hazardous by-products (chloroform).
  • Long reaction times and relatively low conversion efficiency.
  • Requires careful pH control to avoid side reactions.

Improved Continuous or Semi-Continuous Process Avoiding Haloform Reaction

Overview:
A patented process (WO2012140276A2) describes a safer and more efficient synthesis that avoids the haloform reaction and its associated hazards. This method uses 4,4-dimethyloxetan-2-one as a starting material and involves selective reactions under controlled temperature and pressure.

Key Steps:

  • Reaction of 4,4-dimethyloxetan-2-one with aqueous sodium hydroxide or other bases.
  • Use of Lewis acids (e.g., BF3·Et2O, AlCl3) or aluminosilicates (montmorillonite) as catalysts.
  • Reaction carried out at low temperatures (-78 to 50 °C, preferably -30 to 5 °C) and mild pressures (1–10 bar).
  • Semi-continuous or continuous mode preferred for better control.
  • After reaction, acidify to pH ~4 with aqueous HCl.
  • Extract organic phase with methyl tert-butyl ether (MTBE).
  • Neutralize with Ca(OH)2 in ethanol or water at 20–50 °C.
  • Distill off MTBE, filter, wash, and dry to obtain Ca-HMB monohydrate.

Reaction Conditions and Notes:

Parameter Details
Temperature -78 to 50 °C (optimal -30 to 5 °C)
Pressure 1 to 10 bar (optimal 1 to 2 bar)
Solvent Acetone, pentane, hexanes, MTBE, ethanol
Catalysts Lewis acids (BF3·Et2O, AlCl3, etc.), montmorillonite
Reaction Time Batch: 2 min to 20 h; Continuous: 2 min to 10 h
Yield High purity (>99.5% by HPLC), yield ~74–75%
Purification Filtration, washing with ethanol, drying under reduced pressure

Advantages:

  • Avoids mutagenic and carcinogenic haloform by-products.
  • Shorter reaction times.
  • High throughput production with scalable continuous processing.
  • High purity and yield.
  • Mild reaction conditions close to room temperature.

Disadvantages:

  • Requires specialized catalysts and controlled reaction conditions.
  • Use of organic solvents and need for solvent recovery.

Multi-Step Synthetic Route via Ethyl Chloroacetate and Hydrogenation

Overview:
A multi-step synthetic pathway involves condensation, hydrolysis, hydrogenation, and salt formation steps to yield calcium 3-hydroxy-3-methylbutyrate monohydrate.

Key Steps:

  • Condensation:

    • React acetone with ethyl chloroacetate in ethanol at low temperature (~3 °C).
    • Add sodium ethoxide solution slowly.
    • Incubate for 2 hours.
  • Hydrolysis and Extraction:

    • Add sodium hydroxide solution to the reaction mixture.
    • Warm to 50 °C and maintain for 3 hours.
    • Acidify to pH 3 with concentrated HCl.
    • Extract with ethyl acetate, wash, and concentrate to obtain intermediate acid.
  • Hydrogenation:

    • Hydrogenate the intermediate acid in methanol with platinum on carbon (Pt/C) catalyst.
    • Conditions: 2 MPa H2 pressure, 60 °C, 8 hours.
    • Filter catalyst and concentrate to obtain β-hydroxy-β-methylbutyric acid solution.
  • Calcium Salt Formation:

    • Add calcium carbonate and calcium chloride to the acid solution.
    • Heat to 50 °C and react for 6 hours.
    • Heat to 80 °C to dissolve, filter hot.
    • Cool to 5 °C to crystallize Ca-HMB monohydrate.
    • Filter and dry crystals.

Reaction Conditions and Yields:

Step Conditions Yield (%)
Condensation 3 °C, 2 h Not specified
Hydrolysis/Extraction 50 °C, 3 h; pH 3 acidification 77% (HPLC purity 99.3%)
Hydrogenation 60 °C, 2 MPa H2, 8 h Quantitative
Salt Formation 50 °C, 6 h; crystallization at 5 °C 95%
Overall Yield 73.2%

Advantages:

  • High purity and yield.
  • Well-defined reaction steps allow for control and optimization.
  • Use of catalytic hydrogenation ensures selective reduction.

Disadvantages:

  • Multi-step process increases complexity.
  • Requires handling of pressurized hydrogen and catalyst.
  • Use of organic solvents and acid/base reagents.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents and Conditions Yield (%) Purity (%) Advantages Disadvantages
Haloform Reaction 4-hydroxy-4-methyl-2-pentanone NaClO, NaOH, Ca(OH)2, reflux Moderate (~50%) Not specified Simple chemistry Hazardous by-products, long reaction time
Continuous/Semi-continuous Process 4,4-dimethyloxetan-2-one Lewis acids, Ca(OH)2, MTBE, ethanol 74–75% >99.5% Avoids haloform, scalable, high purity Requires catalysts, controlled conditions
Multi-step Synthesis Acetone, ethyl chloroacetate NaOH, HCl, Pt/C, CaCO3, CaCl2 73.2% 99.3% High purity, well-controlled steps Complex, requires hydrogenation step

Chemical Reactions Analysis

Types of Reactions

Calcium 3-Hydroxy-3-Methylbutyrate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) is a calcium salt of beta-hydroxy beta-methylbutyrate (HMB) and is used as a nutritional supplement . HMB is a metabolite of leucine, an amino acid that plays a key role in protein metabolism . CaHMB is produced synthetically and can be added to meal replacements and liquid diets .

Applications

  • Nutritional Supplement: CaHMB serves as a nutritional supplement, providing a source of HMB . It is commonly used among bodybuilders and strength/power athletes to improve exercise performance .
  • Muscle Health: CaHMB is included in foods for special dietary use, particularly for individuals at risk of malnutrition and muscle wasting, as well as elderly individuals at risk of age-related loss of muscle mass and strength . Supplementation with HMB and vitamin D may improve muscle strength and physical function in older adults, even without exercise .
  • Ergogenic Aid: CaHMB is used as an ergogenic aid to promote exercise performance . Studies suggest HMB can reduce muscle damage and markers of muscle catabolism while promoting gains in fat-free mass and strength in individuals starting training . However, its effects on trained athletes are less clear .
  • Wound Repair: Evidence suggests HMB may aid the immune system and improve wound repair .

Safety and Tolerability

  • Safety Data: Research indicates that HMB supplementation is safe and may improve certain health markers . Studies have not found adverse effects on liver enzyme function, lipid profile, renal function, or the immune system .
  • Dosage: Health Canada permits the addition of CaHMB to meal replacements and liquid diets up to 1.5 g per serving, with a maximum daily intake of 6 g for adults .
  • Toxicity Studies: Toxicological studies support the safe use of CaHMB when used as proposed . These studies include short-term oral toxicity, genotoxicity, and developmental oral toxicity studies .

Comparison with Similar Compounds

Key Differences :

  • Chemical Structure : COM ($\text{CaC}2\text{O}4 \cdot \text{H}_2\text{O}$) is a calcium oxalate salt, whereas CaHMB is a branched-chain carboxylate derivative.
  • Biological Role : COM is a pathological component of kidney stones, adhering to damaged renal tubular cells via negatively charged adhesion molecules (e.g., osteopontin) . In contrast, CaHMB exhibits therapeutic benefits in muscle health without promoting crystal-cell adhesion.
  • Intervention Strategies : Polysaccharides like TPS2 inhibit COM adhesion by repairing oxidized renal cells and reducing reactive oxygen species (ROS) . CaHMB, however, acts via mTOR pathway activation to enhance muscle protein synthesis .
Property CaHMB COM
Primary Application Dietary supplements Pathological crystal in kidneys
Crystal Charge Neutral to slightly negative Positively charged surface
Interaction with Cells Enhances cellular repair mechanisms Promotes adhesion to damaged cells

Calcium Phosphate Derivatives

Monobasic Calcium Phosphate Monohydrate

  • Physicochemical Behavior : Acts as a solid acid in water, unlike CaHMB, which is neutral .
  • Pharmaceutical Use: Used as a tablet disintegrant, but its hygroscopicity and crystal water content limit compatibility with moisture-sensitive drugs . CaHMB, however, is non-hygroscopic and stable in formulations .

Dibasic Calcium Phosphate Dihydrate

  • Tableting Properties: Provides compressibility in tablets but may release crystal water during processing . CaHMB’s monohydrate structure offers better stability under similar conditions.

Calcium Gluconate Monohydrate

  • Bioavailability: Calcium gluconate is used for intravenous calcium supplementation but has lower oral bioavailability compared to CaHMB, which is optimized for intestinal absorption .
  • Thermal Stability : Decomposes at lower temperatures (~120°C) versus CaHMB (>215°C) .

Comparison with Metabolically Related Compounds

Calcium 3-Hydroxybutyrate

  • Structural Variance : Lacks the methyl group at the β-position, altering metabolic pathways. CaHMB is a leucine metabolite, while 3-hydroxybutyrate is a ketone body .
  • Functional Role: 3-Hydroxybutyrate serves as an energy substrate during fasting, whereas CaHMB directly modulates muscle protein turnover .

Industrial and Regulatory Considerations

  • Formulation Compatibility : Unlike hygroscopic calcium phosphates, CaHMB is compatible with hydrophilic excipients like maltodextrin and plant-based proteins in sports nutrition products .
  • Regulatory Status : Approved for use in formula dietary foods in regions like Malaysia and Singapore, reflecting rigorous safety evaluations .

Biological Activity

Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) is a metabolite of the amino acid leucine and has gained attention for its potential biological activities, particularly in muscle preservation, protein synthesis, and overall health benefits in various populations. This article explores the biological activity of CaHMB, supported by case studies, research findings, and data tables.

Overview of Calcium 3-Hydroxy-3-Methylbutyrate

CaHMB is synthesized from leucine and is primarily known for its role in muscle metabolism. Its supplementation has been linked to reduced muscle catabolism, enhanced muscle mass, and improved recovery in both athletic and aging populations.

Protein Synthesis: CaHMB is believed to enhance protein synthesis through the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in muscle growth and repair .

Reduction of Muscle Catabolism: Studies indicate that CaHMB supplementation can decrease markers of muscle breakdown, thus promoting a more favorable anabolic environment .

Case Studies and Clinical Trials

  • Long-term Effects on Older Adults:
    A 12-month double-blind study assessed the effects of CaHMB combined with vitamin D on older adults. Participants receiving CaHMB showed significant increases in lean body mass compared to controls, highlighting its potential in combating sarcopenia .
  • Resistance Training Impact:
    In a randomized trial involving experienced resistance-trained males, supplementation with CaHMB did not significantly alter body composition or strength outcomes compared to placebo. However, it did result in increased serum HMB levels, indicating effective absorption .
  • Sarcopenia and Functional Frailty:
    A systematic review concluded that CaHMB supplementation could improve muscle mass and function in older adults suffering from sarcopenia, suggesting its utility as a therapeutic agent for age-related muscle loss .

Data Tables

StudyPopulationInterventionKey Findings
Flakoll et al. (2004)Resistance-trained males3-6 g/d CaHMBNo significant changes in strength or body composition
Baier et al. (2020)Older adultsCaHMB + Vitamin DIncreased lean body mass; improved functional index
Health Canada ReportGeneral populationUp to 6 g/d CaHMBNo adverse health risks identified; supports use in meal replacements

Safety and Toxicity

A study evaluating the dietary toxicity of CaHMB over 90 days in rats found no significant adverse effects at levels up to 5% of the diet. The no-observed-adverse-effect level (NOAEL) was established at this concentration, indicating a favorable safety profile for human consumption .

Q & A

Q. What are the recommended methods for synthesizing and purifying Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB) in laboratory settings?

  • Methodological Answer : CaHMB is typically synthesized via neutralization reactions between 3-hydroxy-3-methylbutyric acid (HMB) and calcium hydroxide or carbonate under controlled pH (7.0–8.5). Post-synthesis, purification involves recrystallization from aqueous ethanol to isolate the monohydrate form. Purity verification requires techniques like thermogravimetric analysis (TGA) to confirm hydration state (>215°C decomposition observed ) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to quantify residual reactants. Ensure stoichiometric ratios are validated via inductively coupled plasma optical emission spectroscopy (ICP-OES) for calcium content .

Q. Which analytical techniques are most effective for characterizing CaHMB's structural and thermal properties?

  • Methodological Answer :
  • X-ray powder diffraction (XRPD) : To confirm crystalline structure and hydrate form. Compare results with reference patterns from databases like the Cambridge Structural Database.
  • Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., carboxylate stretches at 1550–1650 cm⁻¹ and hydroxyl bands at 3200–3600 cm⁻¹).
  • Differential scanning calorimetry (DSC) : Monitor dehydration events (endothermic peaks) and decomposition temperatures.
  • Atomic force microscopy (AFM) : Surface morphology analysis, as demonstrated in calcium oxalate monohydrate studies .

Q. How can researchers ensure CaHMB's stability during storage and experimental use?

  • Methodological Answer : Store CaHMB in airtight containers with desiccants (e.g., silica gel) at 4°C to prevent deliquescence or hydration changes. Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) for 1–3 months, using XRPD and TGA to detect phase transitions. For in vitro studies, prepare fresh solutions in deionized water (pH 6.5–7.5) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How should factorial design be applied to optimize CaHMB synthesis and assess multifactorial interactions?

  • Methodological Answer : Implement a 2³ factorial design to evaluate three critical factors: reaction temperature (25–50°C), molar ratio (HMB:Ca = 1.8–2.2), and stirring rate (200–600 rpm). Response variables include yield (%) and purity (HPLC). Use ANOVA to identify significant interactions (p < 0.05) and response surface methodology (RSM) to model optimal conditions. Include control batches to validate reproducibility .

Q. What strategies resolve contradictions in CaHMB's bioactivity data across in vitro vs. in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure CaHMB’s solubility and bioavailability using simulated gastrointestinal fluids (e.g., FaSSGF/FaSSIF) paired with LC-MS/MS quantification.
  • Dose-response normalization : Adjust in vitro concentrations to reflect physiological plasma levels (e.g., 1–5 μM).
  • Mechanistic reconciliation : Combine transcriptomic analysis (RNA-seq) in cell models with tissue-specific metabolomics in animal studies to identify discordant pathways. Replicate findings using orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .

Q. How can researchers link CaHMB’s molecular interactions to its observed effects on muscle protein synthesis?

  • Methodological Answer :
  • Molecular docking simulations : Model CaHMB’s binding affinity to mTORC1 or proteasome subunits using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
  • Isotopic labeling : Use ¹³C-labeled CaHMB in cell cultures to track incorporation into metabolic pathways via NMR or mass spectrometry.
  • Knockout models : Employ CRISPR-Cas9 to silence HMB transporters (e.g., MCT1) in myotubes and assess rescue effects with CaHMB supplementation .

Q. What advanced statistical approaches are recommended for analyzing dose-dependent effects of CaHMB in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability in repeated-measures designs. For non-linear dose responses, use segmented regression or spline models. Pair this with false discovery rate (FDR) correction for omics datasets. Data contradictions (e.g., outliers) should be evaluated via Grubbs’ test or robust regression methods .

Q. How can researchers investigate CaHMB’s interactions with co-administered compounds (e.g., calcium channel blockers)?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between CaHMB and target proteins (e.g., calmodulin).
  • Synchrotron X-ray absorption spectroscopy (XAS) : Probe calcium coordination environments in binary mixtures.
  • In vivo interaction studies : Use a crossover design in animal models, monitoring serum calcium fluctuations via ion-selective electrodes and muscle function via electromyography (EMG) .

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